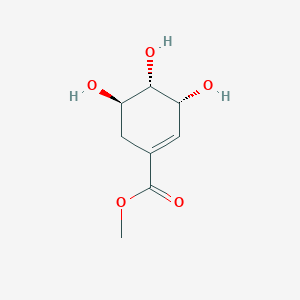
Methyl (-)-Shikimate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (-)-Shikimate is a methyl ester derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms. Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds. This compound is of significant interest due to its role in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (-)-Shikimate can be synthesized through several methods. One common approach involves the esterification of shikimic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the fermentation of genetically engineered microorganisms that overproduce shikimic acid. The shikimic acid is then extracted and esterified to form this compound. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (-)-Shikimate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shikimic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to shikimic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include shikimic acid, various shikimate derivatives, and other aromatic compounds.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antiviral Agent Production
- Cancer Treatment
- Metabolic Engineering
Agricultural Applications
- Herbicide Development
- Plant Growth Regulators
Biochemical Applications
- Flavor and Fragrance Industry
- Nutraceuticals
Case Studies
Mécanisme D'action
The mechanism of action of Methyl (-)-Shikimate involves its conversion to shikimic acid, which then enters the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. These amino acids are essential for protein synthesis and various metabolic processes. The molecular targets and pathways involved include enzymes such as shikimate kinase and chorismate synthase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Shikimic Acid: The parent compound of Methyl (-)-Shikimate, involved in the same biosynthetic pathways.
Quinic Acid: Another compound involved in the biosynthesis of aromatic compounds.
Gallic Acid: A phenolic acid with similar biosynthetic origins.
Uniqueness
This compound is unique due to its methyl ester group, which imparts different chemical properties compared to shikimic acid. This modification enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical production.
Propriétés
Formule moléculaire |
C8H12O5 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
SMILES isomérique |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
SMILES canonique |
COC(=O)C1=CC(C(C(C1)O)O)O |
Synonymes |
methyl 3-epi-shikimate methyl shikimate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















